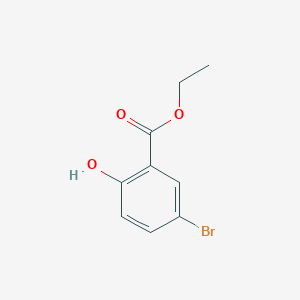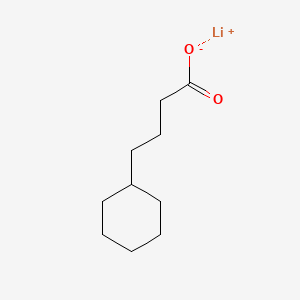![molecular formula C14H10ClFO2 B1598589 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588681-52-1](/img/structure/B1598589.png)
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
Vue d'ensemble
Description
“2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular weight of 264.68 . The IUPAC name of this compound is also "2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde" .
Molecular Structure Analysis
The InChI code for “2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis
The physical form of “2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is solid . It has a molecular weight of 264.68 . The compound’s IUPAC name is “2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” and its InChI code is1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 .
Applications De Recherche Scientifique
Catalysis and Synthesis
A pivotal application of 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde in scientific research is demonstrated through the facilitation of catalytic reactions, specifically in the Pd-Catalyzed Ortho C-H Hydroxylation of benzaldehydes. This process utilizes transient directing groups, showcasing an innovative approach to functionalizing benzaldehydes under mild conditions. Such methodologies underscore the compound's versatility in synthesizing structurally complex molecules with significant precision (Xiao-Yang Chen et al., 2017).
Material Science
In material science, the compound plays a critical role in the Facile Synthesis of Fluorinated Microporous Polyaminals . These materials demonstrate exceptional properties for carbon dioxide adsorption, showcasing the compound's utility in developing new materials for environmental applications. The incorporation of fluorinated groups enhances the material's surface area and adsorption capacities, illustrating the potential for innovative material design (Guiyang Li et al., 2016).
Photocatalysis
The compound's relevance extends to photocatalysis, as evidenced by its involvement in the Selective Photocatalytic Oxidation of Benzyl Alcohol and its derivatives. This process, conducted under visible light irradiation, highlights the compound's potential in green chemistry applications, enabling efficient and selective transformations with minimal environmental impact (S. Higashimoto et al., 2009).
Enzymatic Catalysis
Moreover, the compound's utility is showcased in enzymatic catalysis, particularly in the Asymmetric C–C-Bond Formation mediated by benzaldehyde lyase. This process illustrates the compound's role in facilitating highly selective enzymatic reactions, paving the way for its application in the synthesis of enantioenriched compounds. This example underscores the potential for biocatalysis in achieving complex chemical transformations (Sven Kühl et al., 2007).
Medicinal Chemistry
In medicinal chemistry, Synthesis and Anticancer Activity studies of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, including 2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde, reveal its significance in drug discovery. The compound's involvement in generating potent anticancer agents through structural modification highlights its importance in the development of new therapeutic options (N. Lawrence et al., 2003).
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDMOGKYMIICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397022 | |
| Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
588681-52-1 | |
| Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




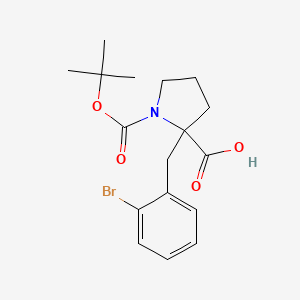

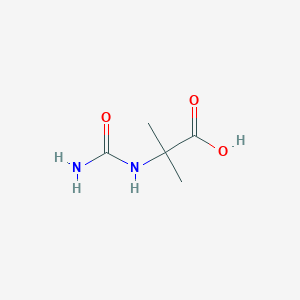


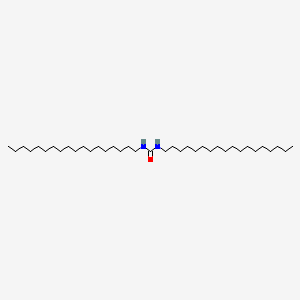

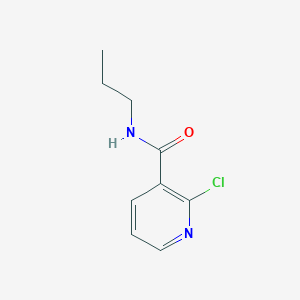

![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)
